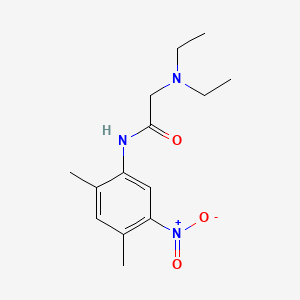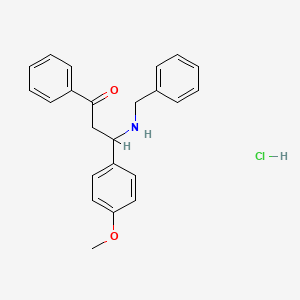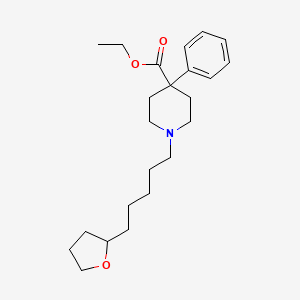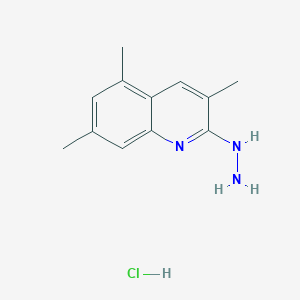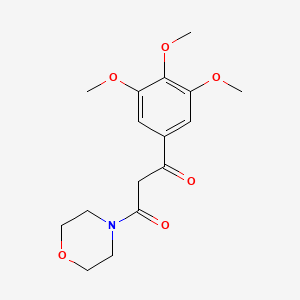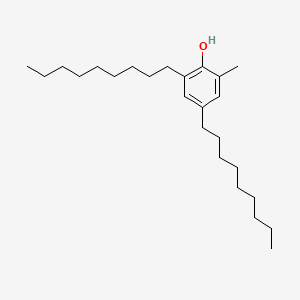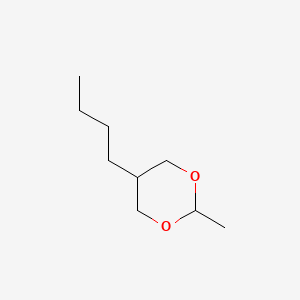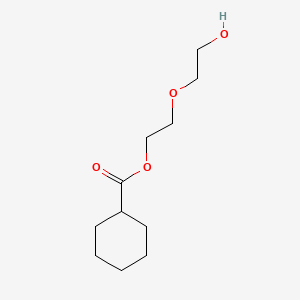
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O4. It is known for its unique structure, which includes a cyclohexane ring and a hydroxyethoxyethyl group. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions helps in achieving large-scale production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Cyclohexanol, cyclohexane.
Substitution: Various substituted cyclohexanecarboxylates.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethoxyethyl group can form hydrogen bonds with active sites, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl cyclohexanecarboxylate
- Ethyl cyclohexanecarboxylate
- Cyclohexanecarboxylic acid
Uniqueness
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate is unique due to its hydroxyethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it more versatile in chemical synthesis and industrial applications compared to similar compounds .
Properties
CAS No. |
22735-97-3 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl cyclohexanecarboxylate |
InChI |
InChI=1S/C11H20O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h10,12H,1-9H2 |
InChI Key |
IBDLWKKCNXTUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


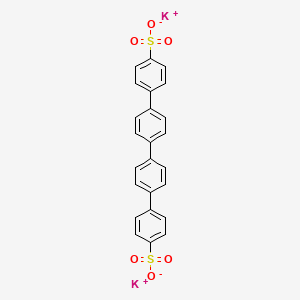
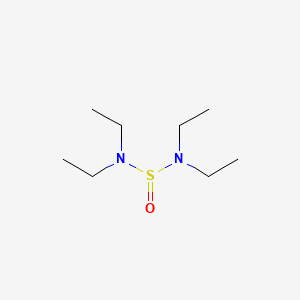

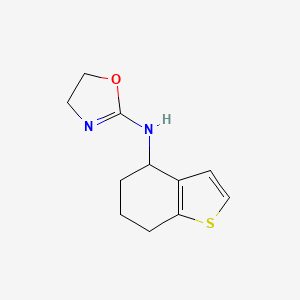
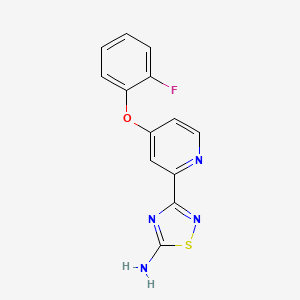
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)

